N1-(2-hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

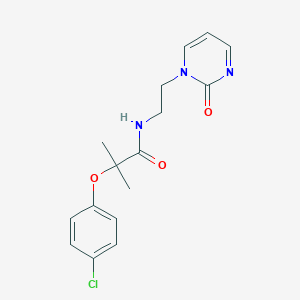

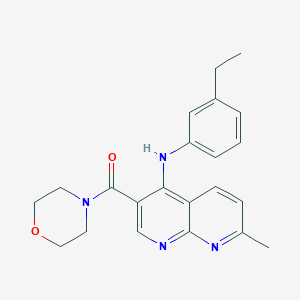

N1-(2-hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, commonly known as HET0016, is a selective inhibitor of 20-HETE synthesis. 20-HETE, a metabolite of arachidonic acid, is known to play a crucial role in various physiological and pathological processes, including hypertension, ischemia-reperfusion injury, and cancer. HET0016 has been extensively studied for its potential therapeutic applications in these conditions.

Aplicaciones Científicas De Investigación

Synthetic Applications

The research demonstrates a straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes, highlighting their potential applications in synthetic and medicinal chemistry. These compounds are developed through regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides, showcasing a versatile method for accessing NH 1,2-oxazinanes, which are challenging to obtain via other methods (Huang et al., 2019). This approach provides a quick access to a variety of functionalized oxazinanes, essential for further chemical transformations and potential pharmaceutical applications.

Mechanistic Insights and Novel Syntheses

Another study presents a novel one-pot synthesis approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering a useful formula for synthesizing both anthranilic acid derivatives and oxalamides. This methodology underscores the versatility of certain synthetic routes in creating complex molecules from simpler precursors, which could be relevant to the synthesis of compounds similar to the one of interest (Mamedov et al., 2016).

Electrochemical Properties and Catalysis

Research on N-oxyl compounds, including tetramethylpiperidine N-oxyl (TEMPO) and related species, offers comprehensive insights into their electrochemical properties and use in electrocatalytic reactions. These compounds are utilized as catalysts for the selective oxidation of organic molecules, with applications extending from laboratory to industrial scales. The study on their electrochemical behavior and catalytic potential may provide a foundation for understanding the electrochemical aspects of similar oxalamides and their derivatives (Nutting et al., 2018).

Propiedades

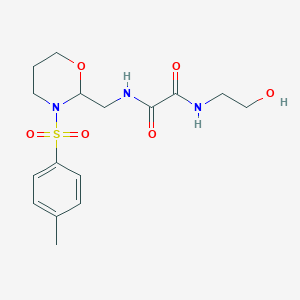

IUPAC Name |

N-(2-hydroxyethyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-12-3-5-13(6-4-12)26(23,24)19-8-2-10-25-14(19)11-18-16(22)15(21)17-7-9-20/h3-6,14,20H,2,7-11H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPSVHDQJWZXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2921259.png)

![3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride](/img/structure/B2921260.png)

![N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide](/img/structure/B2921262.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide](/img/structure/B2921267.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2921273.png)

![Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921274.png)

![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)